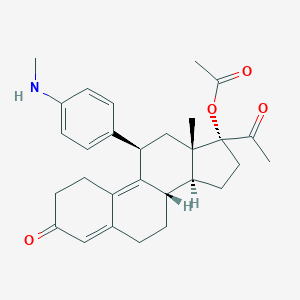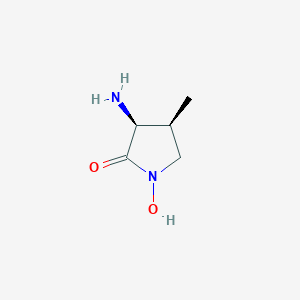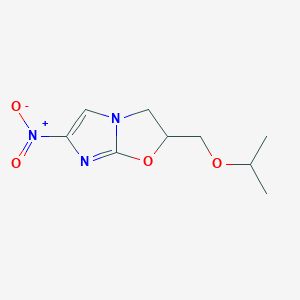
Imidazo(2,1-b)oxazole, 2,3-dihydro-2-((1-methylethoxy)methyl)-6-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo(2,1-b)oxazole, 2,3-dihydro-2-((1-methylethoxy)methyl)-6-nitro- is a chemical compound with a molecular formula of C12H16N2O4. It is commonly known as INO-1001 and is a potent inhibitor of poly (ADP-ribose) polymerase (PARP). INO-1001 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Wirkmechanismus
INO-1001 works by inhibiting the activity of PARP enzymes, which are responsible for repairing damaged DNA. By inhibiting PARP activity, INO-1001 prevents the repair of DNA damage, leading to the death of cancer cells that rely on PARP for DNA repair. In inflammatory diseases, INO-1001 reduces inflammation and tissue damage by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation. In neurodegenerative disorders, INO-1001 protects neurons from damage caused by oxidative stress and inflammation by inhibiting the activation of NF-κB and reducing the production of reactive oxygen species (ROS).
Biochemische Und Physiologische Effekte
INO-1001 has been shown to have a variety of biochemical and physiological effects. In cancer cells, INO-1001 induces apoptosis (programmed cell death) and inhibits the growth and proliferation of cancer cells. In inflammatory diseases, INO-1001 reduces inflammation and tissue damage by inhibiting the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, INO-1001 protects neurons from damage caused by oxidative stress and inflammation by reducing the production of ROS and inhibiting the activation of NF-κB.
Vorteile Und Einschränkungen Für Laborexperimente
INO-1001 has several advantages for use in lab experiments. It is a potent and selective inhibitor of PARP, making it an effective tool for studying the role of PARP in various biological processes. INO-1001 is also readily available and can be synthesized using a relatively simple process. However, there are also some limitations to the use of INO-1001 in lab experiments. It has been shown to have off-target effects on other enzymes, such as tankyrase, which may complicate the interpretation of experimental results. Additionally, the high potency of INO-1001 may make it difficult to determine the optimal concentration for use in experiments.
Zukünftige Richtungen
There are several future directions for research on INO-1001. In cancer research, further studies are needed to determine the optimal combination of INO-1001 with other chemotherapy agents and radiation therapy. In inflammation research, the potential of INO-1001 as a therapeutic agent for various inflammatory diseases needs to be further explored in clinical trials. In neurodegenerative disorder research, the potential of INO-1001 as a neuroprotective agent needs to be further investigated in animal models of neurodegenerative diseases. Additionally, further studies are needed to elucidate the off-target effects of INO-1001 on other enzymes and to develop more selective PARP inhibitors for use in lab experiments and clinical trials.
Synthesemethoden
INO-1001 can be synthesized using a multi-step process involving the reaction of various chemical compounds. The synthesis of INO-1001 involves the reaction of 2-amino-5-nitrothiazole with ethyl 2-bromoacetate to form 2-(2-bromoacetyl)-5-nitrothiazole. This compound is then reacted with 2-oxo-1,3-diazacycloheptane to form 2-(2-bromoacetyl)-5-nitroimidazolidin-4-one. Finally, the reaction of this compound with 1-methylethoxy)methylamine results in the formation of INO-1001.
Wissenschaftliche Forschungsanwendungen
INO-1001 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, INO-1001 has been shown to enhance the effectiveness of chemotherapy and radiation therapy. It has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.
In inflammation research, INO-1001 has been shown to reduce inflammation and tissue damage in various animal models of inflammatory diseases, such as sepsis and acute lung injury. In neurodegenerative disorder research, INO-1001 has been shown to protect neurons from damage caused by oxidative stress and inflammation.
Eigenschaften
CAS-Nummer |
127692-19-7 |
|---|---|
Produktname |
Imidazo(2,1-b)oxazole, 2,3-dihydro-2-((1-methylethoxy)methyl)-6-nitro- |
Molekularformel |
C9H13N3O4 |
Molekulargewicht |
227.22 g/mol |
IUPAC-Name |
6-nitro-2-(propan-2-yloxymethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazole |
InChI |
InChI=1S/C9H13N3O4/c1-6(2)15-5-7-3-11-4-8(12(13)14)10-9(11)16-7/h4,6-7H,3,5H2,1-2H3 |
InChI-Schlüssel |
XRBPBOLVLSOSGX-UHFFFAOYSA-N |
SMILES |
CC(C)OCC1CN2C=C(N=C2O1)[N+](=O)[O-] |
Kanonische SMILES |
CC(C)OCC1CN2C=C(N=C2O1)[N+](=O)[O-] |
Synonyme |
3-nitro-7-(propan-2-yloxymethyl)-6-oxa-1,4-diazabicyclo[3.3.0]octa-2,4 -diene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



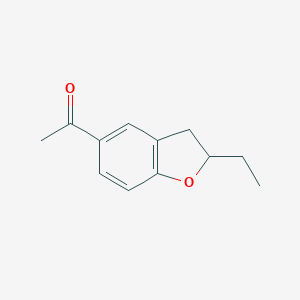

![4-[2-[(E)-octadec-9-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]-4-oxobutanoic acid](/img/structure/B144322.png)
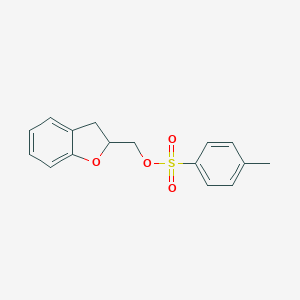
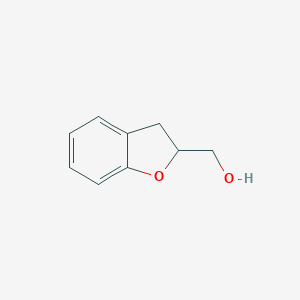
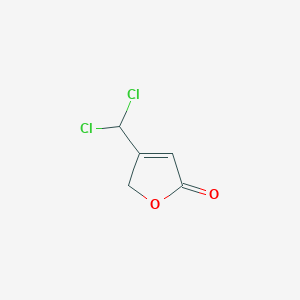
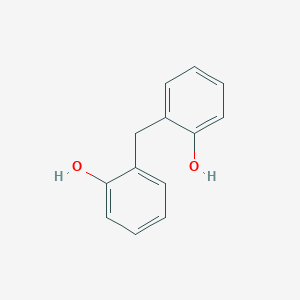
![(2R,3S,4S,5R,6R)-2-[3,5-dihydroxy-4-[(1S,6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]phenyl]-2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol](/img/structure/B144333.png)
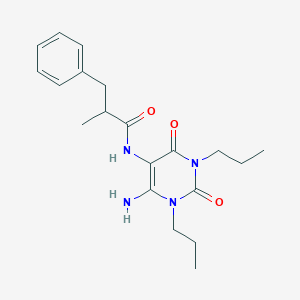
![(3S)-3-[[(2S)-2-[[(2S)-2-[[(1R,4S,7S,10S,13S,16S,19S,22S,25R,28S,31R,36R,39S,42S,45S)-31-amino-7,13-bis(4-aminobutyl)-22-benzyl-4-(2-carboxyethyl)-10-(carboxymethyl)-19,28-bis[(1R)-1-hydroxyethyl]-16,39,42-tris[(4-hydroxyphenyl)methyl]-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-45-propan-2-yl-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B144341.png)
